Tetraboric acid

Description

Properties

CAS No. |

1103572-34-4 |

|---|---|

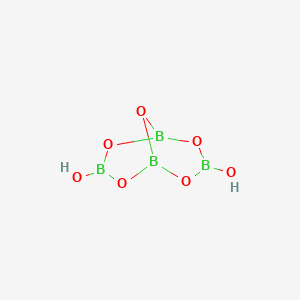

Molecular Formula |

B4H2O7 |

Molecular Weight |

157.3 g/mol |

IUPAC Name |

3,7-dihydroxy-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane |

InChI |

InChI=1S/B4H2O7/c5-1-7-3-9-2(6)10-4(8-1)11-3/h5-6H |

InChI Key |

XDVOLDOITVSJGL-UHFFFAOYSA-N |

Canonical SMILES |

B1(OB2OB(OB(O1)O2)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tetraboric Acid from Boric Acid Dehydration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tetraboric acid (H₂B₄O₇) through the controlled dehydration of boric acid (H₃BO₃). This process is a critical step in the formation of various boron compounds and glasses, with applications extending to pharmaceuticals and materials science. This document details the underlying chemical transformations, experimental protocols, and kinetic data associated with this reaction.

Introduction

Boric acid, a weak Lewis acid, undergoes a multi-stage thermal decomposition process, losing water molecules to form a series of boric acid congeners. The initial dehydration product is metaboric acid (HBO₂), which upon further heating, polymerizes to form this compound. The final product of complete dehydration is boron trioxide (B₂O₃), a glassy amorphous solid.[1] The controlled synthesis of this compound requires precise temperature management to halt the dehydration process at the desired intermediate stage.

Reaction Pathway and Stoichiometry

The thermal dehydration of boric acid to this compound proceeds through the formation of metaboric acid as an intermediate. The sequential reactions are as follows:

-

Formation of Metaboric Acid: H₃BO₃ → HBO₂ + H₂O This initial dehydration step occurs at temperatures in the range of 100°C to 160°C.[1]

-

Formation of this compound: 4HBO₂ → H₂B₄O₇ + H₂O Metaboric acid further condenses to form this compound at temperatures between approximately 160°C and 195°C.[1]

The overall reaction for the formation of this compound from boric acid is:

4H₃BO₃ → H₂B₄O₇ + 5H₂O

Quantitative Data

The thermal decomposition of boric acid has been studied under various conditions, yielding important kinetic and thermodynamic data. The following tables summarize key quantitative findings from thermogravimetric analysis (TGA) and other kinetic studies.

Table 1: Thermal Decomposition Stages of Boric Acid

| Product | Temperature Range (°C) |

| Metaboric Acid (HBO₂) | 100 - 160 |

| This compound (H₂B₄O₇) | 160 - 195 |

| Boron Trioxide (B₂O₃) | > 195 |

Source: Adapted from various kinetic studies.[1]

Table 2: Kinetic Parameters for the Thermal Decomposition of Boric Acid

| Method | Region | Activation Energy (kJ·mol⁻¹) | Frequency Factor (min⁻¹) |

| Coats-Redfern | I | 79.85 | 3.82 x 10⁴ |

| Coats-Redfern | II | 4.79 | 4.045 x 10⁻⁵ |

| Suzuki | - | 4.45 | 4.08 x 10⁸ |

Source: Sevim, F., et al. (2006). Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data.[2]

Table 3: Conversion of Boric Acid at 250°C

| Pressure | Time (minutes) | Conversion (%) |

| Atmospheric | 10 | 94.08 ± 0.02 |

| 175 mbar | 30 | 96.2 |

Source: Godinho, M. (2017). Dehydration of Boric Acid for Thermochemical Energy Storage purpose.[1]

Experimental Protocols

The following protocol outlines a general procedure for the synthesis of this compound from boric acid in a laboratory setting.

Materials:

-

Boric Acid (H₃BO₃), high purity

-

Drying oven or furnace with precise temperature control

-

Porcelain or platinum crucible

-

Desiccator

-

Mortar and pestle

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a desired amount of boric acid into a pre-weighed crucible.

-

Initial Dehydration to Metaboric Acid: Place the crucible containing the boric acid into a preheated oven or furnace at a temperature between 130°C and 150°C. Maintain this temperature for approximately 1-2 hours to ensure the complete conversion of boric acid to metaboric acid. The sample will lose one molecule of water per molecule of boric acid.

-

Conversion to this compound: Increase the temperature of the oven to between 160°C and 170°C. Heat the sample for an additional 2-3 hours. During this stage, the metaboric acid will polymerize to form this compound, with further loss of water.

-

Cooling and Storage: After the heating period, carefully remove the crucible from the oven and place it in a desiccator to cool to room temperature. This prevents the reabsorption of moisture from the atmosphere.

-

Characterization: The resulting white solid is this compound. The product can be ground into a fine powder using a mortar and pestle. Characterization can be performed using techniques such as X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) to confirm the crystal structure and chemical identity.

Visualizations

The following diagrams illustrate the reaction pathway and a general experimental workflow for the synthesis of this compound.

Caption: Reaction pathway for the thermal dehydration of boric acid.

Caption: Experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound via the dehydration of boric acid is a well-established thermal process that requires careful control of reaction temperature. By understanding the stepwise nature of the dehydration and the specific temperature ranges for the formation of intermediates, researchers can successfully synthesize this compound for a variety of applications. The provided experimental protocol and quantitative data serve as a valuable resource for scientists and professionals in the fields of chemistry, materials science, and drug development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Pyroboric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of pyroboric acid, also known as tetraboric acid. The document details its formation, structure, and known characteristics, supported by experimental methodologies and visual diagrams to facilitate understanding.

Introduction

Pyroboric acid (H₂B₄O₇) is an inorganic compound that can be considered a partially dehydrated form of orthoboric acid.[1][2][3][4] It is an intermediate in the thermal decomposition of boric acid to boron trioxide.[5] While less commonly isolated and characterized than orthoboric acid or metaboric acid, its properties are of interest in various chemical processes.

Physical and Chemical Properties

The quantitative physical and chemical properties of pyroboric acid are summarized in the table below. For comparative purposes, properties of the related orthoboric and metaboric acids are also included where available, as specific quantitative data for pure pyroboric acid, such as density and pKa, are not extensively reported in the literature.

| Property | Pyroboric Acid (this compound) | Orthoboric Acid | Metaboric Acid (γ-form) |

| IUPAC Name | 3,7-Dihydroxy-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane | Trihydroxidoboron | - |

| Synonyms | This compound | Boric acid, Boracic acid, Sassolite | - |

| Chemical Formula | H₂B₄O₇ | H₃BO₃ or B(OH)₃ | HBO₂ |

| Molar Mass | 157.26 g/mol [6] | 61.83 g/mol [5] | 43.82 g/mol (monomer) |

| Appearance | Vitreous or white powder, colorless solid[6][7] | White crystalline solid[5] | White, colorless solid[8] |

| Melting Point | 236 °C[7] | 170.9 °C[5] | ~236 °C (with decomposition)[8] |

| Boiling Point | Decomposes upon further heating | 300 °C (decomposes)[5] | Decomposes |

| Density | Not reported | 1.435 g/cm³[5] | 2.49 g/cm³[8] |

| Solubility | Soluble in water and alcohol[6][7] | 5.7 g/100 mL in water at 25 °C[5] | Slightly soluble in water[8] |

| Acidity (pKa) | Not reported | 9.24 (first proton)[5] | Not reported |

Synthesis and Experimental Protocols

Synthesis of Pyroboric Acid

The primary method for the synthesis of pyroboric acid is the controlled thermal decomposition of orthoboric acid.[5][7] This process occurs in sequential dehydration steps.

Experimental Protocol: Thermal Dehydration of Orthoboric Acid

-

Starting Material: High-purity orthoboric acid (H₃BO₃).

-

Step 1: Formation of Metaboric Acid:

-

Place the orthoboric acid in a suitable furnace or heating apparatus.

-

Heat the sample to a temperature above 140 °C but not exceeding 180 °C. A common temperature used is approximately 170 °C.[7]

-

This step drives off one molecule of water per molecule of boric acid to form metaboric acid (HBO₂).

-

The reaction is: B(OH)₃ → HBO₂ + H₂O.[5]

-

-

Step 2: Formation of Pyroboric Acid:

-

Increase the temperature of the metaboric acid sample to above 180 °C. The formation of pyroboric acid occurs in the temperature range of approximately 180 °C to 300 °C.

-

This second dehydration step involves four molecules of metaboric acid condensing to form one molecule of pyroboric acid.

-

The reaction is: 4HBO₂ → H₂B₄O₇ + H₂O.[5]

-

-

Step 3: Isolation and Storage:

-

Once the desired conversion is achieved (monitored by thermogravimetric analysis), cool the sample in a desiccator to prevent rehydration.

-

Store the resulting pyroboric acid in an airtight container in a dry environment.

-

Note: Further heating above approximately 330-530 °C will lead to the formation of anhydrous boron trioxide (B₂O₃).[5]

Characterization Methods

The synthesis and purity of pyroboric acid can be confirmed using several analytical techniques:

-

Thermogravimetric Analysis (TGA): TGA is crucial for monitoring the mass loss corresponding to the dehydration steps during synthesis. The distinct mass loss stages indicate the transitions from orthoboric acid to metaboric acid and then to pyroboric acid.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the sample. The disappearance of certain O-H stretching and bending modes from orthoboric acid and the appearance of new B-O-B stretching vibrations can confirm the formation of the polymeric structure of pyroboric acid.

-

X-ray Diffraction (XRD): XRD analysis can be employed to determine the crystalline structure of the resulting material and confirm the phase purity of the synthesized pyroboric acid, distinguishing it from the crystalline structures of orthoboric and metaboric acids.

Logical and Experimental Relationships

The relationships between the different boric acids and the experimental workflow for synthesis and characterization can be visualized as follows:

Caption: Thermal dehydration pathway of orthoboric acid to pyroboric acid.

Caption: Experimental workflow for the synthesis and characterization of pyroboric acid.

Role in Signaling Pathways and Drug Development

Currently, there is a lack of specific research detailing the direct involvement of pyroboric acid in biological signaling pathways. The majority of studies in this area focus on orthoboric acid and various organoboron compounds, such as boronic acids.

-

Boric Acid in Signaling: Research has indicated that boric acid can influence cellular processes. For example, it has been shown to induce apoptosis and oxidative damage in glioblastoma cells through the SEMA3A/PLXNA1/NRP1 signaling pathway.[9] Other studies have demonstrated that boric acid can inhibit the AKT signaling pathway in hepatocellular carcinoma cells, suggesting its potential as a therapeutic agent.[4]

-

Boronic Acids in Drug Development: Boronic acids and their derivatives are a significant area of research in medicinal chemistry.[10] The boronic acid moiety is a key component in several FDA-approved drugs, such as the proteasome inhibitor bortezomib, used in cancer therapy.[10][11] These compounds are valued for their ability to form stable complexes with biological targets.

While pyroboric acid itself is not highlighted in these studies, its formation is a fundamental aspect of boron chemistry. A deeper understanding of its properties is valuable for researchers working with boron-containing compounds in various applications, including the synthesis of active pharmaceutical ingredients.[12]

References

- 1. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Pyroboric-acid Definition & Meaning | YourDictionary [yourdictionary.com]

- 4. Boric acid exert anti-cancer effect in poorly differentiated hepatocellular carcinoma cells via inhibition of AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boric acid - Wikipedia [en.wikipedia.org]

- 6. PYROBORIC ACID [chemicalbook.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. chemcess.com [chemcess.com]

- 9. Boric Acid Induces Oxidative Damage and Apoptosis Through SEMA3A/PLXNA1/NRP1 Signalling Pathway in U251 Glioblastoma Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

Unraveling the High-Temperature Genesis of Tetraboric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate mechanism of tetraboric acid (H₂B₄O₇) formation at elevated temperatures, a critical process in various industrial and pharmaceutical applications. By examining the thermal decomposition of orthoboric acid (H₃BO₃), this document provides a comprehensive overview of the reaction pathways, intermediates, and kinetic parameters that govern this transformation. Detailed experimental protocols, quantitative data, and visual representations of the underlying mechanisms are presented to facilitate a deeper understanding for researchers and professionals in relevant fields.

The Thermal Decomposition Pathway of Boric Acid

The formation of this compound is a key step in the multi-stage thermal dehydration of orthoboric acid. This process is not a direct conversion but involves the formation of intermediate species, primarily metaboric acid (HBO₂). The overall reaction sequence can be summarized as a progressive loss of water molecules as the temperature increases.

The generally accepted pathway involves three main stages:

-

Formation of Metaboric Acid: Orthoboric acid, upon heating, first dehydrates to form metaboric acid.

-

Polymerization to this compound: As the temperature further increases, metaboric acid molecules undergo polymerization to form this compound.

-

Formation of Boron Trioxide: Finally, at higher temperatures, this compound decomposes to boron trioxide (B₂O₃), the anhydrous form.

The following diagram illustrates this sequential dehydration process.

The Enduring Electron Affinity: A Technical Guide to the Lewis Acid Nature of Boron Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of Lewis acidity in boron compounds, a cornerstone of their diverse applications in catalysis and medicine. Boron's unique electronic configuration, characterized by a vacant p-orbital, renders its compounds potent electron pair acceptors, or Lewis acids. This intrinsic electrophilicity governs their reactivity and has been harnessed to develop powerful catalysts and targeted therapeutics. This document provides a comprehensive overview of the theoretical underpinnings, quantitative measures, and experimental determination of Lewis acidity in boron compounds, with a particular focus on their relevance to drug discovery and development.

Core Concepts of Boron Lewis Acidity

The Lewis acidity of a boron compound is primarily dictated by the substituents attached to the boron atom. Electron-withdrawing groups enhance the electrophilicity of the boron center, thereby increasing its Lewis acidity. Conversely, electron-donating groups can diminish Lewis acidity through mesomeric or inductive effects. This tunability allows for the rational design of boron-based molecules with tailored reactivity for specific applications.

A classic example of this principle is the trend in Lewis acidity of boron trihalides, which increases from BF₃ to BI₃ (BF₃ < BCl₃ < BBr₃ < BI₃).[1][2] This counterintuitive trend, given the electronegativity of the halogens, is explained by the degree of π-back-bonding from the halogen lone pairs to the empty p-orbital of the boron atom. This back-bonding is most effective for the compact fluorine atom, which partially alleviates the electron deficiency of the boron center and reduces its Lewis acidity.[3][4]

In the context of drug development, the Lewis acidity of boronic acids is of paramount importance.[5] Boronic acids, characterized by the R-B(OH)₂ functional group, are capable of forming reversible covalent bonds with diols present in many biological molecules, such as sugars and the active sites of serine proteases.[1] This reversible interaction is central to the mechanism of action of drugs like the proteasome inhibitor bortezomib.[6][7]

Quantitative Assessment of Lewis Acidity

The strength of a Lewis acid can be quantified using various experimental and computational parameters. A comparative understanding of these metrics is crucial for selecting the appropriate boron compound for a given application.

Acid Dissociation Constant (pKa)

For boronic acids in aqueous solution, the pKa is a measure of their Brønsted acidity, which is directly related to their Lewis acidity. The interaction of the boron center with a water molecule to form a tetrahedral boronate species is a key equilibrium. Generally, boronic acids have a pKa of around 9, but the formation of tetrahedral boronate complexes can lower the pKa to approximately 7.[1]

Fluoride (B91410) and Hydride Ion Affinities (FIA and HIA)

Fluoride Ion Affinity (FIA) and Hydride Ion Affinity (HIA) are computationally derived metrics that provide a more direct measure of Lewis acidity in the gas phase.[3][4] FIA is defined as the negative of the enthalpy change for the reaction of a Lewis acid with a fluoride ion, while HIA uses a hydride ion. Higher FIA and HIA values indicate stronger Lewis acidity. These metrics are particularly useful for comparing the Lewis acidity of a wide range of boranes and are less influenced by solvent effects.[8][9] A Lewis acid with an FIA exceeding that of SbF₅ is often termed a "Lewis superacid".[8][10]

Gutmann-Beckett Acceptor Number (AN)

The Gutmann-Beckett method is an experimental technique that quantifies Lewis acidity by observing the change in the ³¹P NMR chemical shift of a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO), upon interaction with a Lewis acid.[1][11] The resulting Acceptor Number (AN) provides a convenient scale for comparing the Lewis acidity of various compounds in a specific solvent.[2][12]

Table 1: Comparative Lewis Acidity of Selected Boron Compounds

| Compound | Class | pKa | Fluoride Ion Affinity (FIA) (kJ/mol) | Hydride Ion Affinity (HIA) (kJ/mol) | Gutmann-Beckett Acceptor Number (AN) |

| B(OH)₃ (Boric Acid) | Inorganic Acid | 9.24 | - | - | 51 |

| C₆H₅B(OH)₂ | Arylboronic Acid | ~8.8 | - | - | - |

| BF₃ | Boron Trihalide | - | ~342-350[13] | - | 89[1] |

| BCl₃ | Boron Trihalide | - | - | - | 106 |

| BBr₃ | Boron Trihalide | - | - | - | 109 |

| BI₃ | Boron Trihalide | - | >BF₃[3][4] | >BF₃[3][4] | 115[1] |

| B(C₆F₅)₃ | Perfluoroarylborane | - | ~441-448[9] | ~484[14] | 82[1] |

| Tris(ortho-carboranyl)borane | Carboranylborane | - | >SbF₅[15] | >B(C₆F₅)₃[15] | ~74.9-76.8[15] |

Experimental Protocols for Determining Lewis Acidity

Accurate determination of Lewis acidity is essential for understanding and optimizing the performance of boron compounds. The following are detailed protocols for common experimental techniques.

Spectroscopic Titration (UV-Vis) for pKa Determination of Boronic Acids

This method relies on the change in the UV-Vis absorbance spectrum of a boronic acid as a function of pH to determine its pKa.

Materials:

-

Boronic acid of interest

-

A series of buffers with known pH values (e.g., from pH 3 to 12)[16]

-

Spectrophotometer with cuvettes

-

pH meter

-

High-purity solvent (e.g., water or a water/co-solvent mixture)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the boronic acid in a suitable solvent (e.g., DMSO or ethanol).[16]

-

Sample Preparation: For each pH value, prepare a sample by adding a small, constant volume of the boronic acid stock solution to a cuvette containing the buffer of the desired pH. Ensure the final concentration of the organic solvent is low (e.g., <2%) to minimize its effect on the pH and the spectrum.[16]

-

Baseline Correction: Record the UV-Vis spectrum of a blank solution (buffer without the boronic acid) for each pH value.

-

Spectral Acquisition: Record the UV-Vis spectrum of each boronic acid sample at each pH.

-

Data Analysis:

-

Identify the wavelength(s) where the absorbance changes significantly with pH.

-

Plot the absorbance at the selected wavelength(s) against the pH.

-

Fit the resulting titration curve to the Henderson-Hasselbalch equation or a suitable sigmoidal function to determine the inflection point, which corresponds to the pKa.[17]

-

Gutmann-Beckett Method using ³¹P NMR Spectroscopy

This protocol describes the determination of the Acceptor Number (AN) of a boron-based Lewis acid.

Materials:

-

Boron compound (Lewis acid)

-

Triethylphosphine oxide (Et₃PO) (Lewis base probe)

-

Anhydrous, non-coordinating NMR solvent (e.g., CD₂Cl₂, C₆D₆)

-

NMR tubes

-

NMR spectrometer equipped with a phosphorus probe

Procedure:

-

Reference Spectrum: Prepare a solution of Et₃PO in the chosen NMR solvent and record its ³¹P NMR spectrum. The chemical shift of free Et₃PO in hexane (B92381) is defined as 41.0 ppm.[1]

-

Sample Preparation: In an inert atmosphere (e.g., a glovebox), prepare a solution containing an equimolar amount of the boron Lewis acid and Et₃PO in the same NMR solvent.

-

Adduct Spectrum: Record the ³¹P NMR spectrum of the Lewis acid-base adduct solution.

-

Calculation of Acceptor Number (AN):

-

Determine the chemical shift (δ_sample) of the Et₃PO adduct.

-

Calculate the AN using the following formula: AN = 2.21 × (δ_sample − 41.0).[1]

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a Lewis base to a boron Lewis acid, allowing for the determination of binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).

Materials:

-

Boron compound (Lewis acid)

-

Lewis base

-

Anhydrous, non-coordinating solvent

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation:

-

Prepare a solution of the boron Lewis acid in the chosen solvent to be placed in the sample cell.

-

Prepare a solution of the Lewis base in the exact same solvent at a concentration typically 10-20 times higher than the Lewis acid solution. This solution will be loaded into the injection syringe.

-

Degas both solutions to prevent the formation of air bubbles.[18]

-

-

Instrument Setup:

-

Thoroughly clean the sample and reference cells.

-

Fill the reference cell with the solvent.

-

Load the Lewis acid solution into the sample cell and the Lewis base solution into the injection syringe.

-

Allow the system to equilibrate thermally.[19]

-

-

Titration:

-

Perform a series of small, sequential injections of the Lewis base solution into the sample cell.

-

The instrument records the heat change after each injection.

-

-

Data Analysis:

-

The raw data is a series of heat-flow peaks corresponding to each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of the Lewis base to the Lewis acid.

-

Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kₐ, ΔH, n). ΔG and ΔS can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.[18][19]

-

Visualizing Boron's Role: Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the Lewis acidity of boron compounds.

Caption: Mechanism of proteasome inhibition by Bortezomib.

The boronic acid moiety of Bortezomib forms a reversible covalent bond with the N-terminal threonine residue in the chymotrypsin-like active site of the 26S proteasome's β5 subunit.[6][7] This inhibition prevents the degradation of ubiquitinated proteins, including the inhibitor of NF-κB (IκB).[20] The accumulation of IκB sequesters the pro-survival transcription factor NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of anti-apoptotic genes.[7] The buildup of misfolded, ubiquitinated proteins also leads to endoplasmic reticulum (ER) stress, which can trigger apoptosis.[7]

Caption: Experimental workflow for determining Lewis acidity.

This workflow outlines a systematic approach to characterizing the Lewis acidity of a novel boron compound.[21][22] Following synthesis and purification, the compound's structure is confirmed. An appropriate experimental method is then chosen based on the desired information (e.g., aqueous acidity, thermodynamic parameters). After data acquisition and analysis, the quantitative measures of Lewis acidity are compared with established literature values and computational predictions to generate a comprehensive Lewis acidity profile.

Conclusion

The Lewis acid nature of boron compounds is a rich and multifaceted area of study with profound implications for both fundamental and applied chemistry. For researchers in drug development and catalysis, a deep understanding of the principles governing boron's electrophilicity, coupled with robust experimental techniques for its quantification, is indispensable. The ability to precisely tune the Lewis acidity of boron centers will continue to drive the innovation of next-generation catalysts and therapeutics, further solidifying the role of boron in modern chemical science.

References

- 1. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Lewis acidities and hydride, fluoride, and X- affinities of the BH(3-n)Xn compounds for (X = F, Cl, Br, I, NH2, OH, and SH) from coupled cluster theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 7. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 8. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 9. Synthesis and lewis acidity of fluorinated triaryl borates - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT04095F [pubs.rsc.org]

- 10. Formation of Strong Boron Lewis Acid Sites on Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 11. magritek.com [magritek.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Structure-constraint induced increase in Lewis acidity of tris( ortho -carboranyl)borane and selective complexation with Bestmann ylides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06144F [pubs.rsc.org]

- 16. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 19. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 20. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. arxiv.org [arxiv.org]

An In-depth Technical Guide to the Solubility of Boric Acid in Organic Solvents

A Note on Tetraboric Acid: This guide focuses on the solubility of boric acid (H₃BO₃). While the initial request specified this compound (H₂B₄O₇), a comprehensive search of scientific literature reveals a significant scarcity of quantitative solubility data for this compound in a wide range of organic solvents. Boric acid, a closely related and more commonly studied compound, offers a more data-rich foundation for a technical guide on the solubility of boron-containing acids in organic media.

Introduction

Boric acid is a weak Lewis acid of boron that is notable for its unique chemical properties and wide range of applications, from pharmaceuticals and cosmetics to insecticides and industrial manufacturing. While its solubility in aqueous systems is well-documented, its behavior in organic solvents is less commonly detailed but equally crucial for its application in non-aqueous reaction media, formulations, and extraction processes. This technical guide provides a comprehensive overview of the solubility of boric acid in various organic solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of boric acid in organic solvents is generally lower than in water, a reflection of its polar nature.[1] However, it does exhibit some solubility in polar organic solvents, particularly lower alcohols. The following table summarizes available quantitative data on the solubility of boric acid in several organic solvents.

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Ethanol (95%) | 25 | 11.20 |

| Propanol | 25 | 7.18 |

| Iso-butyl alcohol | 25 | 5.26 |

| Iso-amyl alcohol | 25 | 4.31 |

| Glycerol (99%) | 20 | 18.2 |

| Acetone | 15.5 | Data not specified in g/100g |

Note: The data in this table is compiled from various sources.[2] It is important to consult the primary literature for specific experimental conditions. Boric acid is also described as being very slightly soluble in acetone.[3]

Experimental Protocols for Solubility Determination

The determination of solid-liquid solubility is a fundamental experimental procedure in chemistry. The following protocol outlines a common and reliable method for determining the solubility of a solid, such as boric acid, in an organic solvent.

Isothermal Saturation Method

This method involves preparing a saturated solution of the solute at a constant temperature and then determining the concentration of the solute in the solution.

1. Materials and Apparatus:

-

Boric acid (analytical grade)

-

Organic solvent of interest (high purity)

-

Temperature-controlled shaker or water bath

-

Thermostatic vessel

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or titration setup)

2. Procedure:

-

Sample Preparation: Add an excess amount of boric acid to a known volume or mass of the organic solvent in a sealed, thermostatically controlled vessel. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the vessel in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solvent and solute and should be determined experimentally (e.g., by taking measurements at different time points until the concentration remains constant).

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. Immediately filter the sample using a syringe filter of a pore size sufficient to remove all solid particles (e.g., 0.45 µm).

-

Sample Analysis: Accurately weigh or measure the volume of the filtered saturated solution. Dilute the sample with a suitable solvent to a concentration that falls within the working range of the chosen analytical method.

-

Concentration Determination: Analyze the concentration of boric acid in the diluted sample using a calibrated analytical instrument. For instance, if boric acid forms a colored complex with a specific reagent, UV-Vis spectrophotometry can be used. Alternatively, acid-base titration can be employed.

-

Calculation of Solubility: From the determined concentration of the diluted sample, calculate the concentration of boric acid in the original saturated solution. Express the solubility in the desired units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of a solid in a liquid solvent.

Caption: A flowchart of the isothermal method for solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of boric acid in organic solvents:

-

Temperature: The solubility of solids in liquids is generally temperature-dependent. For boric acid in water, solubility increases significantly with temperature.[1][3] While specific data for organic solvents is limited, a similar trend is often observed.

-

Solvent Polarity: As a polar molecule, boric acid tends to be more soluble in polar organic solvents like alcohols than in non-polar solvents like hydrocarbons. The principle of "like dissolves like" is a key determinant of solubility.

-

Presence of Other Solutes: The presence of other salts can either increase or decrease the solubility of boric acid. For instance, in aqueous solutions, potassium and rubidium chlorides increase its solubility, while lithium and sodium chlorides decrease it.[2] Similar effects can be anticipated in organic solvent systems, depending on the nature of the co-solute.

-

Chemical Reactions: Boric acid can react with certain organic solvents, particularly alcohols, to form borate (B1201080) esters.[3] This esterification reaction can affect the measured solubility as it consumes the boric acid.

Conclusion

The solubility of boric acid in organic solvents is a critical parameter for its use in non-aqueous systems. While quantitative data is not as extensive as for aqueous solutions, it is evident that boric acid has appreciable solubility in polar organic solvents, especially lower alcohols and glycerol. The provided experimental protocol for the isothermal saturation method offers a robust framework for researchers to determine the solubility of boric acid in specific organic solvents of interest. A thorough understanding and experimental determination of solubility are essential for the effective formulation, reaction optimization, and purification processes involving boric acid in organic media.

References

An In-depth Technical Guide on the Natural Occurrence and Sources of Tetraboric Acid

Introduction

Tetraboric acid (H₂B₄O₇), also known as pyroboric acid, is a boron compound that is not typically found in its free form in nature. Instead, it is a product derived from the thermal dehydration of orthoboric acid (H₃BO₃).[1][2][3] The primary natural sources of this compound are, therefore, the geological deposits and aqueous environments that are rich in boron, from which orthoboric acid and other borate (B1201080) minerals are sourced. This guide provides a comprehensive overview of the natural occurrence of these precursor boron compounds, their geological distribution, and the processes for deriving this compound.

Natural Occurrence of Boron Precursors

Boron is a relatively rare element, constituting only about 0.001% of the Earth's crust.[4] It does not exist as a free element in nature but is concentrated in specific geological settings through processes involving water solubility and evaporation.[4] The principal natural sources of boron, which serve as the starting materials for this compound production, can be categorized as follows:

-

Evaporite Deposits: The vast majority of the world's commercially significant boron deposits are evaporites.[5][6] These deposits form in arid regions from the repeated evaporation of seasonal lakes and inland seas that have high concentrations of dissolved boron.[7][8] The world's largest known boron reserves are located in Turkey.[4][5] Other major deposits are found in the Mojave Desert of California, USA, the Atacama Desert in Chile, and the Qaidam Basin in China.[5]

-

Volcanic and Geothermal Environments: Boric acid occurs naturally as the mineral sassolite (B1174133).[3][7][9] It is found in volcanic districts, particularly where it is emitted with steam from ground fissures known as fumaroles.[7][9] Notable locations for sassolite include Tuscany, Italy; the Lipari Islands; and Nevada, USA.[7][9] Geothermal fields, such as those in Turkey, are also significant sources of boron minerals.[5]

-

Brines and Seawater: Boron is a natural constituent of seawater, with an average concentration of approximately 4.6 mg/L.[10][11] While direct extraction from seawater is not always economical, hypersaline brines in closed continental basins can become highly enriched in boron. These brines, often associated with lithium deposits in regions like the "Lithium Triangle" (Bolivia, Chile, Argentina) and Searles Lake, California, are important sources.[12][13]

Key Boron Minerals

Over 200 different borate minerals are known, but only a few are of significant commercial importance for the production of boric acid.[4][14] These serve as the ultimate natural sources for this compound.

| Mineral Name | Chemical Formula | Common Name(s) | Key Characteristics |

| Sassolite | H₃BO₃ | Boric Acid | Occurs naturally in volcanic regions; the direct precursor to this compound.[7][9] |

| Borax (B76245) | Na₂B₄O₇·10H₂O | Tincal, Sodium Tetraborate (B1243019) Decahydrate | A soft, white mineral found in evaporite deposits; a primary source for boric acid synthesis.[4][7] |

| Kernite | Na₂B₄O₇·4H₂O | Rasorite | A major ore of boron, found in large deposits in California. |

| Ulexite | NaCaB₅O₉·8H₂O | TV Rock | Known for its unusual optical properties; found in arid regions of California and South America.[4][12] |

| Colemanite | Ca₂B₆O₁₁·5H₂O | An important borate mineral mined in the United States and Turkey.[4] |

Quantitative Data on Boron Concentrations

The concentration of boron varies significantly across different natural sources. This data is critical for assessing the viability of extraction.

| Source | Boron Concentration Range | Average Concentration | Notes |

| Seawater | 4 - 5 mg/L[11] | ~4.6 mg/L[10] | Boron exists predominantly as undissociated boric acid.[15] |

| River Water | 0.03 - 2 mg/L[11] | Varies | Generally lower than seawater. |

| Lithium Brines (Salar de Atacama) | 5138 - 8059 mg/L[14] | Varies | Hypersaline brines are significantly enriched in boron. |

| Desalinated Water (Source: Seawater) | 0.62 - 1.46 mg/L[11] | Varies | Dependent on the desalination process used. |

| Soil | 1 - 500 mg/kg[11] | Varies | Derived from the weathering of clay-rich sedimentary rocks. |

Experimental Protocols

The production of this compound is a two-stage process: first, the extraction or synthesis of orthoboric acid from natural borates, and second, the thermal dehydration of the orthoboric acid.

This protocol describes a standard laboratory method for producing orthoboric acid from sodium tetraborate (borax).[3][16]

-

Dissolution: Dissolve a known quantity of borax (Na₂B₄O₇·10H₂O) in a minimal amount of hot deionized water in a beaker with constant stirring to create a concentrated solution.

-

Acidification: Slowly add a mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to the hot borax solution. The reaction is as follows:

-

Na₂B₄O₇·10H₂O + 2HCl → 4B(OH)₃ + 2NaCl + 5H₂O[3]

-

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization. Orthoboric acid is significantly less soluble in cold water than in hot water, causing it to precipitate as white crystals.

-

Isolation: Collect the boric acid crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold deionized water to remove residual sodium salts and acid.

-

Drying: Dry the purified boric acid crystals in a desiccator or a low-temperature oven.

This protocol outlines the controlled heating process to convert orthoboric acid into this compound.[1][3]

-

Initial Dehydration (Metaboric Acid Formation): Place the dry orthoboric acid (B(OH)₃) crystals in a suitable crucible or evaporating dish. Heat the sample in a furnace or oven to a temperature above 170°C.[1] This first dehydration step removes one water molecule per B(OH)₃ unit to form metaboric acid (HBO₂).

-

B(OH)₃ → HBO₂ + H₂O

-

-

Secondary Dehydration (this compound Formation): Increase the temperature to above approximately 236°C but below 300°C.[1] At this stage, four molecules of metaboric acid condense, eliminating an additional water molecule to form this compound (H₂B₄O₇), a white solid or vitreous material.[1]

-

4HBO₂ → H₂B₄O₇ + H₂O

-

-

Cooling and Storage: Once the conversion is complete, cool the this compound in a desiccator to prevent rehydration from atmospheric moisture. Store the final product in an airtight container.

Visualized Pathways and Workflows

The following diagrams illustrate the geological cycle of boron and the chemical pathway from a natural source to this compound.

Caption: Geological cycle illustrating the movement of boron from primary sources to natural deposits.

Caption: Chemical workflow from a natural borate mineral to this compound via thermal dehydration.

References

- 1. infoplease.com [infoplease.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Boric acid - Wikipedia [en.wikipedia.org]

- 4. Boron - Wikipedia [en.wikipedia.org]

- 5. geologyscience.com [geologyscience.com]

- 6. geologyscience.com [geologyscience.com]

- 7. quora.com [quora.com]

- 8. thechemco.com [thechemco.com]

- 9. thechemco.com [thechemco.com]

- 10. Advances in Technologies for Boron Removal from Water: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Boron Exposure Assessment of Desalinated Seawater on an Island in China - PMC [pmc.ncbi.nlm.nih.gov]

- 12. waterboards.ca.gov [waterboards.ca.gov]

- 13. The role of boron in controlling the pH of lithium brines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Boron Recovery from Organic Solutions Used in Brine Treatment through a Water Stream | MDPI [mdpi.com]

- 15. Boric Acid | H3BO3 | CID 7628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. aakash.ac.in [aakash.ac.in]

Unveiling Tetraboric Acid: A Journey Through its Historical Discovery and Early Scientific Exploration

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraboric acid (H₂B₄O₇), historically also known as pyroboric acid, represents a key intermediate in the thermal dehydration of orthoboric acid. Its discovery and the early research into its properties laid the foundational understanding of boron chemistry, which has since evolved into diverse applications, including pharmaceuticals and advanced materials. This technical guide delves into the historical context of the discovery and initial scientific investigations of this compound and its precursor, orthoboric acid, presenting the available data in a structured format for contemporary researchers.

The Dawn of Boron Chemistry: The Discovery of Boric Acid

The journey to understanding this compound begins with its precursor, orthoboric acid (H₃BO₃). The first preparation of boric acid is credited to Wilhelm Homberg in 1702.[1][2][3] He produced the acid by reacting borax (B76245) with mineral acids.[1][2][3] This newly isolated substance was initially named sal sedativum Hombergi (sedative salt of Homberg).[1][2][3] Long before its formal isolation, boric acid and its salts were utilized empirically since the time of the ancient Greeks for cleaning and food preservation.[2]

The natural occurrence of boric acid was later identified in volcanic districts, particularly in Tuscany, Italy, where it was found issuing from fissures in the ground mixed with steam.[3] This natural source became a significant commercial supply of boric acid in the 19th and early 20th centuries.[3]

From Orthoboric to this compound: Early Research on Dehydration

The relationship between orthoboric acid and this compound was elucidated through early studies on the effect of heat on boric acid. It was observed that upon heating, orthoboric acid loses water in a stepwise manner. Heating orthoboric acid above 140°C results in the formation of metaboric acid (HBO₂).[2] Further heating of metaboric acid to approximately 180°C yields this compound, also referred to as pyroboric acid (H₂B₄O₇).[2]

This thermal dehydration process became the primary method for the preparation of this compound in early chemical research. The understanding of this conversion was crucial for the development of various industrial processes involving boron compounds.

Quantitative Data from Early Research

Early 20th-century research provided the first quantitative data on the physical and chemical properties of boric and tetraboric acids. The following tables summarize key data from this era, offering a comparative overview for modern researchers.

Table 1: Physical Properties of Orthoboric Acid and this compound from Early Literature

| Property | Orthoboric Acid (H₃BO₃) | This compound (H₂B₄O₇) |

| Molar Mass | 61.83 g/mol | 157.25 g/mol |

| Appearance | White crystalline solid | White solid |

| Melting Point | 170.9 °C | 236 °C[4] |

Table 2: Solubility of Orthoboric Acid in Water at Various Temperatures (Blasdale and Slansky, 1939)

| Temperature (°C) | Solubility ( g/100g of saturated solution) |

| 0 | 2.52 |

| 10 | 3.49 |

| 20 | 4.72 |

| 30 | 6.23 |

| 40 | 8.08 |

| 50 | 10.27 |

| 60 | 12.97 |

| 70 | 15.75 |

| 80 | 19.10 |

| 90 | 23.27 |

| 100 | 27.53 |

Experimental Protocols from Early Chemical Literature

The following experimental protocols are based on descriptions from early 20th-century chemical literature and represent the methodologies used by early researchers.

Preparation of Orthoboric Acid from Borax (circa early 1900s)

This method is based on the original principle described by Homberg.

Objective: To synthesize orthoboric acid from sodium tetraborate (B1243019) (borax).

Materials:

-

Sodium tetraborate decahydrate (B1171855) (Na₂B₄O₇·10H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Distilled water

-

Beakers

-

Heating apparatus (e.g., Bunsen burner)

-

Filter paper and funnel

-

Crystallizing dish

Procedure:

-

A saturated solution of borax is prepared by dissolving an excess of sodium tetraborate decahydrate in boiling distilled water.

-

To the hot borax solution, concentrated hydrochloric acid is added dropwise with constant stirring until the solution is distinctly acidic to litmus (B1172312) paper. The reaction is: Na₂B₄O₇·10H₂O + 2HCl → 4B(OH)₃ + 2NaCl + 5H₂O.[2]

-

The solution is then allowed to cool slowly to room temperature in a crystallizing dish.

-

As the solution cools, white, pearly flakes of orthoboric acid will crystallize out.

-

The crystals are collected by filtration and washed with a small amount of cold distilled water to remove impurities, primarily sodium chloride.

-

The purified orthoboric acid crystals are then dried on a porous plate or in a desiccator.

Preparation of this compound by Dehydration of Orthoboric Acid (circa early 1900s)

This protocol describes the thermal conversion of orthoboric acid to this compound.

Objective: To synthesize this compound by the thermal dehydration of orthoboric acid.

Materials:

-

Purified orthoboric acid (H₃BO₃)

-

Porcelain crucible

-

Heating apparatus capable of reaching at least 200°C (e.g., furnace or sand bath with a strong flame)

-

Spatula

Procedure:

-

A sample of dry, powdered orthoboric acid is placed in a porcelain crucible.

-

The crucible is gently heated to drive off the initial water of constitution. The temperature is maintained at approximately 140-150°C to first form metaboric acid.

-

The temperature is then carefully raised to and maintained at approximately 180-200°C. During this stage, further water is evolved as the metaboric acid converts to this compound. The reaction is: 4HBO₂ → H₂B₄O₇ + H₂O.[2]

-

The heating is continued until the evolution of water vapor ceases.

-

The crucible is then allowed to cool in a desiccator to prevent rehydration of the product.

-

The resulting white solid is this compound.

Visualizing Early Chemical Processes

The following diagrams, rendered in the DOT language for Graphviz, illustrate the logical workflow of the historical preparation of boric acid and its subsequent conversion to this compound.

Caption: Historical workflow for the synthesis of orthoboric acid.

Caption: Dehydration pathway from orthoboric to this compound.

Conclusion

The historical discovery and early research on this compound were pivotal in the development of boron chemistry. From Homberg's initial synthesis of boric acid to the elucidation of its dehydration products, these early investigations provided the fundamental knowledge upon which modern applications are built. While the experimental techniques of the early 20th century may appear rudimentary by today's standards, the quantitative data and procedural outlines they generated remain a valuable reference for understanding the basic properties of these foundational boron compounds. This guide serves as a bridge, connecting the historical roots of this compound research with the advanced scientific endeavors of the 21st century.

References

Unraveling the Intricate Geometry of Tetraboric Acid: A Theoretical Deep-Dive

For Immediate Release

Shanghai, China – December 15, 2025 – A comprehensive technical guide offering an in-depth analysis of the theoretical models governing the molecular geometry of tetraboric acid (H₂B₄O₇) is presented today. This whitepaper is tailored for researchers, scientists, and professionals in drug development, providing a foundational understanding of this complex inorganic acid's structural landscape through computational chemistry.

This compound, a polyboric acid, can be conceptualized in at least two primary forms: a bicyclic molecule and a linear polymer. The bicyclic isomer, systematically named 3,7-dihydroxy-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane, represents a key structure in understanding the behavior of polyborates. Due to the inherent complexities and transient nature of the free acid, much of the available theoretical data is derived from computational studies of its corresponding anion, the tetraborate (B1243019) ion ([B₄O₅(OH)₄]²⁻), which shares a similar bicyclic core structure.

This guide summarizes the geometric parameters of the tetraborate anion as determined by Density Functional Theory (DFT) calculations, which provide valuable insights into the probable geometry of the neutral this compound molecule.

Theoretical Framework for a Complex Structure

The molecular geometry of the tetraborate anion has been elucidated primarily through DFT calculations, a robust method for predicting molecular structures and properties. The most cited theoretical approach employs the B3LYP functional with an augmented correlation-consistent basis set (aug-cc-pVDZ), providing a reliable balance of accuracy and computational efficiency for polyborate systems. These calculations reveal a bicyclic structure containing both three-coordinate trigonal planar and four-coordinate tetrahedral boron atoms. This mixed coordination is a characteristic feature of many polyborate compounds.

The logical workflow for determining the molecular geometry of this compound and its analogous anion via computational methods is outlined below.

Caption: A flowchart illustrating the typical computational workflow for determining the theoretical molecular geometry of a chemical species like this compound.

Predicted Molecular Geometry from Theoretical Models

The following table summarizes the key geometric parameters for the tetraborate anion ([B₄O₅(OH)₄]²⁻), as calculated using DFT at the B3LYP/aug-cc-pVDZ level of theory. These values serve as a robust theoretical model for the core structure of the bicyclic form of this compound. The structure consists of two six-membered rings sharing two boron atoms and one oxygen atom. Two of the boron atoms are trigonal planar (BO₃), and two are tetrahedral (BO₄).

| Parameter | Atom(s) Involved | Theoretical Value (Å or °) |

| Bond Lengths (Å) | ||

| B(trigonal)-O(ring) | ~1.37 | |

| B(trigonal)-O(hydroxyl) | ~1.36 | |

| B(tetrahedral)-O(ring) | ~1.48 | |

| O-H | ~0.97 | |

| Bond Angles (°) | ||

| O-B(trigonal)-O | ~120 | |

| O-B(tetrahedral)-O | ~109.5 | |

| B-O-B | ~120 | |

| B-O-H | ~113 |

Note: The values presented are approximate and are based on the analysis of published computational studies on the tetraborate anion. Precise values can vary slightly depending on the specific computational model and level of theory.

Experimental Corroboration and Methodologies

While gas-phase experimental data for the isolated this compound molecule is scarce, the theoretical models are supported by X-ray crystallographic studies of various tetraborate salts. These experimental techniques confirm the presence of the bicyclic tetraborate anion with geometric parameters in close agreement with the DFT predictions.

Experimental Protocol: Single-Crystal X-ray Diffraction

A typical experimental protocol for determining the crystal structure of a tetraborate-containing compound involves the following steps:

-

Crystal Growth: Slow evaporation of a saturated aqueous solution of a tetraborate salt (e.g., sodium tetraborate, borax) to obtain single crystals of suitable quality.

-

Crystal Mounting: A selected crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and thermal parameters are refined to obtain the best fit between the observed and calculated diffraction patterns.

The following diagram illustrates the workflow for experimental structure determination.

Caption: A simplified workflow for the experimental determination of the molecular geometry of tetraborates using single-crystal X-ray diffraction.

Conclusion

The molecular geometry of this compound, particularly its bicyclic form, has been effectively modeled using theoretical methods such as Density Functional Theory. While direct experimental data on the isolated acid is limited, calculations on the analogous tetraborate anion provide a detailed and reliable picture of its structure, characterized by a bicyclo[3.3.1]nonane core with mixed-coordination boron centers. These theoretical models are well-supported by experimental data from X-ray crystallography of tetraborate salts. This guide provides a foundational understanding of the structural properties of this compound, which is essential for further research and application in various scientific and industrial fields.

Methodological & Application

Application Notes and Protocols: Synthesis of Borosilicate Glass Using Tetraboric Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of borosilicate glass utilizing tetraboric acid (commonly in the form of boric acid, H₃BO₃, in solution). Borosilicate glasses are essential materials in research and drug development due to their high chemical resistance, thermal stability, and optical clarity.[1][2] These properties make them ideal for laboratory glassware, pharmaceutical packaging, and even as bioactive materials for tissue engineering and drug delivery systems.[3][4]

Overview of Synthesis Methods

Two primary methods for synthesizing borosilicate glass using a this compound precursor are the sol-gel method and the melt-quenching method . The choice of method depends on the desired form of the final product (e.g., monolith, powder, or coating) and the required purity and homogeneity.

-

Sol-Gel Synthesis: This low-temperature method allows for the production of highly homogeneous glasses with tailored porosity. It is particularly suitable for creating thin films, coatings, and nanoparticles. The process involves the hydrolysis and condensation of precursors, typically a silicon alkoxide and boric acid.[5][6]

-

Melt-Quenching Synthesis: This is the traditional high-temperature method for producing bulk borosilicate glass. It involves melting a mixture of raw materials, including silica, a boron source (like boric acid), and other oxides, at high temperatures, followed by rapid cooling to prevent crystallization.[1][7]

Experimental Protocols

Sol-Gel Synthesis of Borosilicate Glass

This protocol describes the synthesis of a borosilicate gel, which can be further processed into a solid glass monolith or powder.

Materials:

-

Tetraethoxysilane (TEOS)

-

Boric Acid (H₃BO₃)

-

Deionized Water

-

Ethanol

-

Hydrochloric Acid (HCl) or another suitable catalyst

Equipment:

-

Beakers and magnetic stir bars

-

Magnetic stirrer hotplate

-

Drying oven

-

Furnace for calcination

Procedure:

-

Precursor Solution Preparation: In a beaker, dissolve a specific molar ratio of boric acid in deionized water with stirring. In a separate beaker, mix TEOS with ethanol.

-

Hydrolysis: Slowly add the boric acid solution to the TEOS/ethanol solution while stirring vigorously. A catalyst, such as a small amount of HCl, can be added to control the hydrolysis rate.

-

Gelation: Continue stirring the solution until it forms a sol. Cover the beaker and leave it undisturbed for gelation to occur. The time for gelation can vary from hours to days depending on the composition and reaction conditions.[5]

-

Aging: Age the resulting gel in a sealed container at room temperature for a specified period (e.g., 24-72 hours) to strengthen the silica-boron network.

-

Drying: Dry the aged gel in an oven at a controlled temperature (e.g., 60-120°C) for 24-48 hours to remove the solvent.[6]

-

Calcination: To obtain a dense glass, the dried gel is calcined in a furnace. The temperature is ramped up slowly to the desired final temperature (e.g., 400-800°C) and held for several hours to remove residual organics and consolidate the glass structure.[6]

Experimental Workflow for Sol-Gel Synthesis:

Melt-Quenching Synthesis of Borosilicate Glass

This protocol outlines the high-temperature synthesis of bulk borosilicate glass.

Materials:

-

Silica Sand (SiO₂)

-

Boric Acid (H₃BO₃) or Boric Oxide (B₂O₃)

-

Soda Ash (Na₂CO₃)

-

Alumina (Al₂O₃)

Equipment:

-

High-temperature furnace (capable of reaching >1500°C)

-

Platinum or ceramic crucible

-

Tongs for handling hot crucibles

-

Metal plate or mold for quenching

-

Annealing oven

Procedure:

-

Batch Calculation and Mixing: Calculate the required weights of the raw materials based on the desired final composition of the borosilicate glass. Thoroughly mix the powders to ensure homogeneity.[1]

-

Melting: Place the mixed batch into a crucible and heat it in a high-temperature furnace. The melting temperature is typically above 1500°C.[7] The heating can be done in stages to control the reaction and minimize volatilization of boron-containing compounds.[8]

-

Fining: Once the batch is completely melted, maintain the high temperature for a period (fining) to remove gas bubbles and ensure a homogeneous melt.[7]

-

Quenching: Pour the molten glass onto a metal plate or into a mold to cool it rapidly. This rapid cooling (quenching) prevents the formation of a crystalline structure, resulting in an amorphous glass.

-

Annealing: Place the quenched glass into an annealing oven at a temperature just below its glass transition temperature (typically around 550-600°C).[9] The glass is held at this temperature for a period and then slowly cooled to room temperature to relieve internal stresses.[7]

Experimental Workflow for Melt-Quenching Synthesis:

Data Presentation

Typical Compositions of Borosilicate Glass

The properties of borosilicate glass are highly dependent on its composition. The table below summarizes typical compositional ranges for standard and bioactive borosilicate glasses.

| Component | Standard Borosilicate Glass (wt%)[1] | Bioactive Borosilicate Glass (mol%) |

| SiO₂ | 70 - 80 | - |

| B₂O₃ | 8 - 13 | 20 |

| Na₂O/K₂O | 4 - 8 | 5 |

| Al₂O₃ | 2 - 7 | - |

| MgO | - | Variable |

| CaO | - | Variable |

| SrO | - | Variable |

Note: Bioactive glass compositions are often expressed in mol% and can vary significantly depending on the intended application.[10]

Processing Parameters

The following table provides a summary of key processing parameters for both synthesis methods.

| Parameter | Sol-Gel Synthesis | Melt-Quenching Synthesis |

| Precursors | TEOS, Boric Acid, Ethanol, Water | Silica, Boric Acid/Oxide, Soda Ash, Alumina |

| Processing Temperature | 25 - 800°C | >1500°C (melting), 550-600°C (annealing)[7][9] |

| Processing Time | Days (including aging and drying) | Hours |

| Atmosphere | Air | Air |

Characterization of Borosilicate Glass

After synthesis, it is crucial to characterize the resulting glass to ensure it meets the desired specifications. Common characterization techniques include:

-

X-ray Diffraction (XRD): To confirm the amorphous nature of the glass.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds present in the glass network, such as Si-O-Si and Si-O-B.[5]

-

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).[11]

-

Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To analyze the morphology and microstructure of the glass.

-

Inductively Coupled Plasma (ICP) Spectroscopy: To determine the elemental composition of the glass.

Applications in Drug Development

Borosilicate glass is a material of choice for pharmaceutical applications due to its inertness and barrier properties.[4]

-

Primary Packaging: Vials, syringes, and ampoules made from borosilicate glass (USP Type I) protect sensitive drug formulations from contamination and degradation.[1]

-

Bioactive Glasses: Boron-containing bioactive glasses are being investigated for tissue regeneration and as carriers for controlled drug release.[3][12] The dissolution of the glass matrix can be tailored to release therapeutic ions and loaded drugs over a specific period.

-

Mesoporous Borosilicate Glasses: The high surface area and ordered pore structure of mesoporous borosilicate glasses make them promising candidates for drug delivery systems, allowing for high drug loading and controlled release kinetics.[12][13]

Logical Relationship for Borosilicate Glass in Drug Delivery:

References

- 1. Borosilicate glass - Wikipedia [en.wikipedia.org]

- 2. boricacid.net [boricacid.net]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Borosilicate Glass in Drug Delivery Systems [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Sol–gel derived B2O3–CaO borate bioactive glasses with hemostatic, antibacterial and pro-angiogenic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. CN104496152A - Method for controlling boron volatilization in neutral borosilicate glass melting process - Google Patents [patents.google.com]

- 9. Antibacterial Borosilicate Glass and Glass Ceramic Materials Doped with ZnO for Usage in the Pharmaceutical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. iosrjournals.org [iosrjournals.org]

- 12. Drug Carrier Based on Mesoporous Borosilicate Glass Microspheres: Preparation and Performance [jim.org.cn]

- 13. Fabrication and characterization of mesoporous borosilicate glasses with different boron contents | Journal of Materials Research | Cambridge Core [cambridge.org]

Application Notes and Protocols: Tetraboric Acid as a Catalyst in Organic Synthesis

Introduction

Tetraboric acid (H₂B₄O₇), also known as pyroboric acid, is a condensation product of boric acid (H₃BO₃) formed upon heating.[1] In the context of organic synthesis, the term "boric acid" is often used to describe the catalytic species, even in reactions conducted at temperatures where this compound is likely to be present. Boric acid and its derivatives have gained significant attention as mild, inexpensive, environmentally benign, and commercially available Lewis acid catalysts for a wide range of organic transformations.[2][3][4] Their catalytic activity is typically attributed to the Lewis acidic nature of the boron atom, which can activate carbonyl groups and other functional groups towards nucleophilic attack.[5] This document provides detailed application notes and experimental protocols for the use of this compound/boric acid as a catalyst in key organic synthesis reactions, targeting researchers, scientists, and professionals in drug development.

Key Applications

This compound and its precursor, boric acid, have demonstrated efficacy in catalyzing a variety of important organic reactions, including:

-

Amide Bond Formation: Direct condensation of carboxylic acids and amines.[6][7]

-

Esterification: Selective esterification of carboxylic acids, particularly α-hydroxycarboxylic acids.[8][9][10]

-

Condensation Reactions: Aldol-type and Knoevenagel condensations to form α,β-unsaturated carbonyl compounds.[11][12][13]

-

Multicomponent Reactions: One-pot synthesis of complex molecules such as 3,4-dihydropyrimidin-2(1H)-ones via the Biginelli reaction.[14][15]

Amide Bond Formation

The direct formation of amides from carboxylic acids and amines is a fundamental transformation in organic chemistry, particularly in pharmaceutical development.[6] Boric acid serves as an effective catalyst for this reaction, offering a greener alternative to traditional coupling reagents that often generate significant waste.[16] The proposed mechanism involves the in-situ formation of a mixed anhydride (B1165640) between the carboxylic acid and boric acid, which then acts as the acylating agent.[6][16]

Quantitative Data for Amidation Reactions

| Entry | Carboxylic Acid | Amine | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzoic acid | Benzylamine (B48309) | 1 | Toluene (B28343) | Reflux | 20 | 89 | [6] |

| 2 | Benzoic acid | Benzylamine | 10 | Toluene | Reflux | 8 | ~89 | [16] |

| 3 | Benzoic acid | Benzylamine | 25 | Toluene | Reflux | 8 | ~89 | [16] |

| 4 | Benzoic acid | Benzylamine | 50 | Toluene | Reflux | 5 | ~85 | [16] |

| 5 | 4-Nitrobenzoic acid | Ammonia | 5-25 (+ PEG) | Toluene | - | - | - |

Experimental Protocol: Synthesis of N-Benzylbenzamide[6][17]

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add benzoic acid (3.66 g, 0.03 mol), boric acid (e.g., 0.186 g, 10 mol%), and toluene (88 mL).

-

Reagent Addition: Stir the mixture for 10 minutes. Add benzylamine (3.4 mL, 0.031 mol) to the reaction vessel.

-

Reaction Conditions: Heat the reaction mixture to reflux using an oil bath. Continue heating until approximately 0.5 mL of water is collected in the Dean-Stark trap (typically 8 hours for 10 mol% catalyst).

-

Work-up and Purification: Allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of hexanes to precipitate the product. Collect the solid product by filtration, wash with cold hexanes, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water).

Catalytic Cycle for Amidation

Caption: Proposed catalytic cycle for boric acid-catalyzed amidation.

Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable scaffolds in medicinal chemistry.[14][15][17] Boric acid has been shown to be an effective and mild catalyst for this transformation, offering advantages such as high yields and short reaction times.[14]

Quantitative Data for Biginelli Reactions

| Entry | Aldehyde | β-Ketoester | Urea (B33335)/Thiourea | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde (B42025) | Ethyl acetoacetate (B1235776) | Urea | - | Glacial Acetic Acid | - | 0.5-2 | 86-97 | [14] |

| 2 | 4-Cl-Benzaldehyde | Ethyl acetoacetate | Urea | - | Glacial Acetic Acid | - | 0.5-2 | 95 | [14] |

| 3 | 4-MeO-Benzaldehyde | Ethyl acetoacetate | Urea | - | Glacial Acetic Acid | - | 0.5-2 | 92 | [14] |

| 4 | Benzaldehyde | Ethyl acetoacetate | Thiourea | - | Glacial Acetic Acid | - | 0.5-2 | 90 | [14] |

Experimental Protocol: Synthesis of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one[15]

-

Reaction Mixture: In a round-bottom flask, combine benzaldehyde (3 mmol), ethyl acetoacetate (3 mmol), urea (4.5 mmol), and boric acid (catalytic amount, e.g., 10 mol%) in glacial acetic acid.

-

Reaction Conditions: Stir the mixture at the desired temperature (e.g., 90 °C) for the required time (typically 30 minutes).[18] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and pour it onto crushed ice. Stir for 5 minutes. The solid product will precipitate.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from ethanol to obtain the pure product.

Experimental Workflow for Biginelli Reaction

Caption: General workflow for the boric acid-catalyzed Biginelli reaction.

Aldol-Type Condensation Reactions

Boric acid catalyzes the aldol-type condensation of aldehydes and ketones to produce α,β-unsaturated carbonyl compounds.[12][13] This method is particularly advantageous when combined with microwave irradiation under solvent-free conditions, leading to a simple, environmentally friendly protocol.[13]

Quantitative Data for Condensation Reactions

| Entry | Ketone | Aldehyde | Catalyst Loading (mol%) | Conditions | Time (min) | Yield (%) | Reference |

| 1 | Acetophenone (B1666503) | 4-Methoxybenzaldehyde | 50 | MW, 160°C, solvent-free | 20 | 95 | [13] |

| 2 | 4-Methoxyacetophenone | Benzaldehyde | 50 | MW, 160°C, solvent-free | 20 | 95 | [13] |

| 3 | Acetophenone | Various aldehydes | 50 | Reflux in m-xylene | Long | High | [13] |

Experimental Protocol: Microwave-Assisted Synthesis of Chalcone[14]

-

Reactant Mixture: In a microwave-safe vessel, thoroughly mix acetophenone (1 mmol), an aromatic aldehyde (1 mmol), and boric acid (0.5 mmol, 50 mol%).

-

Reaction Conditions: Subject the solvent-free mixture to microwave irradiation at 160 °C for 20 minutes.

-

Purification: After cooling, the crude product can be purified directly by column chromatography on silica (B1680970) gel to afford the pure α,β-unsaturated ketone.

Relationship between Boric Acid and this compound

Caption: Reversible conversion between boric and this compound.

This compound, often utilized in the form of its precursor boric acid, is a versatile and efficient catalyst for a range of important organic synthesis reactions. Its low cost, low toxicity, and operational simplicity make it an attractive choice for developing greener and more sustainable chemical processes. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. arkat-usa.org [arkat-usa.org]

- 11. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst | MDPI [mdpi.com]

- 12. US3592856A - Condensation reactions with boric acid - Google Patents [patents.google.com]

- 13. Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Biginelli Reaction [organic-chemistry.org]

- 16. sciepub.com [sciepub.com]

- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 18. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Tetraboric Acid in Ceramic Glaze Formulation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of tetraboric acid, primarily through its precursor boric acid, in the formulation of ceramic glazes. The information is intended to guide researchers in understanding its function and in developing glazes with specific physical and chemical properties.

Introduction

Boric oxide (B₂O₃) is a critical component in many ceramic glaze formulations, acting as a powerful flux and a glass network former.[1][2] It is typically introduced into the glaze batch as boric acid (H₃BO₃) or various borate (B1201080) minerals and frits.[3][4] Upon heating, boric acid undergoes a series of dehydration reactions, forming this compound (H₂B₄O₇) and subsequently boric oxide, which then integrates into the silicate (B1173343) glass network.[5][6] The inclusion of B₂O₃ offers several key advantages, including the reduction of melting temperatures, control of thermal expansion to prevent crazing, and enhancement of glaze durability and gloss.[1][2][7]

Role of this compound (via Boric Oxide) in Glazes